

CAS number 944937-14-8 physicochemical properties

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Compound of Interest

Compound Name: 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone

Cat. No.: B1371807

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An In-depth Technical Guide to the Physicochemical Properties of **1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone** (CAS Number: 944937-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, registered under CAS number 944937-14-8, is a heterocyclic ketone built upon the 7-azaindole scaffold. This core structure, a fusion of a pyrrole and a pyridine ring, is a prominent feature in numerous biologically active compounds and pharmaceutical agents. The strategic placement of an acetyl group on this framework presents a versatile chemical handle for further synthetic modifications, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and potential applications, offering a critical resource for researchers engaged in the development of novel therapeutics. The pyrrolopyridine nucleus, in general, is of significant interest due to its presence in compounds targeting a range of biological pathways, including kinase inhibition.^{[1][2][3]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone** is fundamental to its application in research and development. These properties

d dictate its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability.

Identity and Structure

The unambiguous identification of this compound is crucial. Initial database searches can sometimes lead to discrepancies; however, authoritative sources confirm that CAS number 944937-14-8 is correctly assigned to **1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone**.

Molecular Structure:

Chemical Structure of **1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone**

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	944937-14-8	--INVALID-LINK--
Molecular Formula	C ₉ H ₈ N ₂ O	--INVALID-LINK--
Molecular Weight	160.17 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
InChI	1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11)	--INVALID-LINK--
SMILES	CC(=O)c1cnc2[nH]ccc2c1	--INVALID-LINK--

Solubility and Spectroscopic Data

While comprehensive, experimentally determined solubility data remains limited in publicly accessible literature, the compound is expected to exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its polarity suggests limited solubility in water.

Spectroscopic data is essential for the verification of the compound's identity and purity. Although a complete, assigned NMR spectrum for this specific compound is not readily

available in peer-reviewed publications, typical chemical shifts for the 7-azaindole core are well-documented and can serve as a reference for researchers synthesizing this molecule.

Synthesis and Reactivity

The synthesis of **1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone** and its derivatives often involves multi-step sequences starting from substituted pyridines. The pyrrolopyridine core can be constructed through various synthetic strategies, including transition metal-catalyzed cross-coupling reactions. The acetyl group provides a reactive site for a variety of chemical transformations, including but not limited to:

- Condensation reactions to form larger, more complex structures.
- Oxidation or reduction of the ketone functionality.
- Halogenation at the alpha-carbon of the acetyl group to introduce further reactive sites.

These transformations underscore the utility of this compound as a versatile intermediate in the synthesis of compound libraries for high-throughput screening.

Applications in Research and Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in a number of kinase inhibitors and other therapeutic agents. While specific applications of **1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone** are not extensively detailed in the literature, its structural similarity to key intermediates in the synthesis of biologically active molecules suggests its potential as a precursor for:

- Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound could be explored as inhibitors of various kinases implicated in cancer and other diseases.
- Central Nervous System (CNS) Agents: The pyrrolopyridine structure is also found in compounds with activity in the central nervous system.
- Antiviral and Antimicrobial Agents: The condensed heterocyclic system is a feature in some antiviral and antimicrobial compounds.

The development of novel derivatives from this starting material could lead to the discovery of new therapeutic agents.

Safety and Handling

According to available safety data, **1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone** is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation. Standard laboratory safety protocols should be strictly followed when handling this compound.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its 7-azaindole core is a privileged scaffold in drug discovery, offering a robust starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, underscoring the need for further experimental investigation into its reactivity and biological activity to fully unlock its potential in the advancement of pharmaceutical research.

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